![molecular formula C14H15IN2O2 B3082218 3-[(4-碘-3,5-二甲基-1H-吡唑-1-基)甲基]-4-甲氧基苯甲醛 CAS No. 1119477-68-7](/img/structure/B3082218.png)

3-[(4-碘-3,5-二甲基-1H-吡唑-1-基)甲基]-4-甲氧基苯甲醛

描述

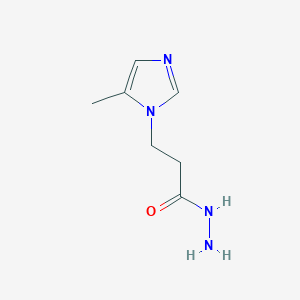

The compound “3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with iodine and methyl groups at the 4 and 3,5 positions respectively . The compound also contains a benzaldehyde group, which consists of a benzene ring attached to an aldehyde group, and a methoxy group attached to the 4-position of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would contribute to the compound’s stability . The presence of the iodine atom, a heavy halogen, could potentially influence the compound’s physical and chemical properties due to its large size and high electronegativity.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition and oxidation . The iodine atom on the pyrazole ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde and methoxy groups could enhance its solubility in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules.科学研究应用

合成和化学性质

- 汉茨奇合成和异常形成:涉及甲基-3-氨基巴豆酸酯和各种甲氧基苯甲醛(包括邻甲氧基苯甲醛)的汉茨奇合成,生成意外产物,例如取代的吡喃,而不是预期的 1,4-二氢吡啶,展示了涉及甲氧基苯甲醛的反应的多功能性和不可预测性 (Filipan-Litvić 等人,2007).

- 高效的一锅合成:从类似的吡唑和对甲氧基苯甲醛开始,吡唑衍生物的无溶剂一锅合成展示了一种操作简单且时间高效的方法 (Becerra 等人,2021).

在材料科学中的应用

- 缓蚀:对结构与本化合物相似的联吡唑型有机化合物的密度泛函理论 (DFT) 研究揭示了它们作为缓蚀剂的潜力。这些研究将 HOMO 和 LUMO 能量等电子特性与这些抑制剂的效率相关联 (Wang 等人,2006).

生化和药物研究

- 席夫碱的形成:吡唑与取代的苯甲醛反应形成席夫碱已得到探索。这些碱对于生成 N-杂环卡宾配合物很有意义,并且对某些癌细胞具有潜在的细胞毒性作用 (Abu-Surrah 等人,2010).

- 医药化学中的吡唑酮衍生物:由涉及 4-羟基-3-甲氧基苯甲醛等化合物的反应合成的吡唑酮衍生物表现出显着的生物活性,并用于各种临床和药理应用 (Abood 等人,2012).

安全和危害

未来方向

作用机制

Target of Action

The compound “3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is a pyrazole-based compound . Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to show high affinity for certain integrins , which are transmembrane receptors that facilitate cell-extracellular matrix adhesion.

Mode of Action

Pyrazole-based compounds are known to interact with their targets, causing changes that lead to their biological effects . For example, some pyrazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Pyrazole-based compounds are known to affect various biochemical pathways due to their broad range of chemical and biological properties . For instance, some pyrazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth .

Pharmacokinetics

A similar compound has been found to have high solubility in saline at ph 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties can impact the bioavailability of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME).

Result of Action

Pyrazole-based compounds are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis .

Action Environment

Factors such as ph and solvent type have been found to affect the interaction and dilution of similar compounds .

属性

IUPAC Name |

3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSWKTNGCKSNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3082136.png)

![(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B3082144.png)

![4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid](/img/structure/B3082146.png)

![3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082164.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid](/img/structure/B3082171.png)

![8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082178.png)

![(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide](/img/structure/B3082182.png)

![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)

![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)

![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)